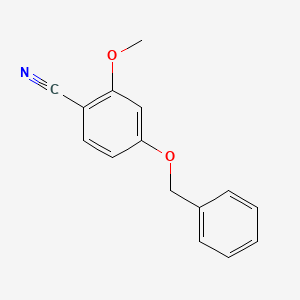

4-(Benzyloxy)-2-methoxybenzonitrile

CAS No.: 719274-37-0

Cat. No.: VC2394281

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 719274-37-0 |

|---|---|

| Molecular Formula | C15H13NO2 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 2-methoxy-4-phenylmethoxybenzonitrile |

| Standard InChI | InChI=1S/C15H13NO2/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 |

| Standard InChI Key | VLNZEGSKTAONOT-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N |

| Canonical SMILES | COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N |

Introduction

4-(Benzyloxy)-2-methoxybenzonitrile is an organic compound with the molecular formula C15H13NO. It is a derivative of benzonitrile, featuring a benzene ring substituted with a cyano group, a benzyloxy group at the para position, and a methoxy group at the ortho position relative to the cyano group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile

The synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile typically involves a multi-step process. One common method starts with 4-hydroxy-2-methoxybenzonitrile, which is reacted with benzyl bromide in the presence of a base like potassium carbonate to introduce the benzyloxy group. This reaction is often carried out in a solvent such as dry DMF at low temperatures, followed by stirring at room temperature for several hours .

| Reagents | Conditions | Yield |

|---|---|---|

| 4-Hydroxy-2-methoxybenzonitrile | Dry DMF, 0°C, then RT | 89% |

| Benzyl bromide | Slow addition | - |

| Potassium carbonate | - | - |

Comparison with Similar Compounds

4-(Benzyloxy)-2-methoxybenzonitrile can be compared to other benzonitrile derivatives, such as 4-Benzyloxy-3-methoxybenzonitrile, which has been studied for its potential in nanoelectronics and optoelectronics due to its conjugated structure. The positioning of the methoxy group at the ortho position in 4-(Benzyloxy)-2-methoxybenzonitrile may influence its reactivity and biological activity differently compared to its meta-substituted analogs.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 4-Benzyloxy-3-methoxybenzonitrile | Methoxy at meta position | Different reactivity and biological activity |

| 4-(Benzyloxy)-2-methoxybenzonitrile | Methoxy at ortho position | Potential for distinct biological interactions |

Safety and Handling

Given the lack of specific safety data for 4-(Benzyloxy)-2-methoxybenzonitrile, it is advisable to handle this compound with caution, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Similar compounds containing a benzonitrile group can be toxic and flammable.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume